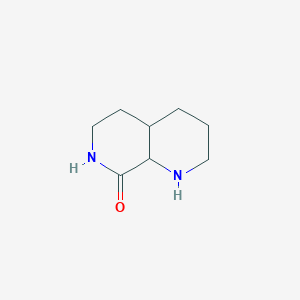

Decahydro-1,7-naphthyridin-8-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decahydro-1,7-naphthyridin-8-one is a nitrogen-containing heterocyclic compound. It has a molecular weight of 154.21 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include Decahydro-1,7-naphthyridin-8-one, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Molecular Structure Analysis

The molecular formula of Decahydro-1,7-naphthyridin-8-one is C8H14N2O. The MDL number is MFCD28970431 .

Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Physical And Chemical Properties Analysis

Decahydro-1,7-naphthyridin-8-one is a powder at room temperature .

科学的研究の応用

Medicinal Chemistry

1,8-Naphthyridines, including Decahydro-1,7-naphthyridin-8-one, exhibit diverse biological activities. Researchers have explored their potential as drug candidates. Key studies have focused on their synthesis and reactivity, paving the way for novel drug design .

Synthesis Strategies

Synthesis of 1,8-Naphthyridines: Various synthetic approaches have been employed to access 1,8-naphthyridines. These include multicomponent reactions, metal-catalyzed methods, and ring expansion reactions. Researchers continue to refine these strategies to improve yields and scalability .

Applications

Antimicrobial Agents: Given their diverse biological activities, 1,8-naphthyridines, including Decahydro-1,7-naphthyridin-8-one, have been evaluated as potential antimicrobial agents. Their mode of action and efficacy against pathogens are areas of active research.

Photophysical Properties: Researchers have explored the photophysical properties of these compounds. Their fluorescence, phosphorescence, and absorption spectra make them interesting candidates for optoelectronic applications.

Coordination Chemistry: Metal complexes derived from 1,8-naphthyridines find applications in catalysis, sensing, and materials science. Their coordination behavior with various metal ions is a subject of ongoing investigation.

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. DOI: 10.3390/molecules25143252 Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, hydroamination of terminal alkynes, and metal-catalyzed methods. See: Synthesis of 1,8-naphthyridines: a recent update (microreview)

Safety and Hazards

将来の方向性

The development of methods for the synthesis of 1,8-naphthyridines, including Decahydro-1,7-naphthyridin-8-one, has been of considerable interest to the synthetic community . This is due to their wide applicability in medicinal chemistry and materials science, and attempts are being made to develop more ecofriendly, safe, and atom economical approaches .

作用機序

Target of Action

Naphthyridines, a class of compounds to which decahydro-1,7-naphthyridin-8-one belongs, are known to have a wide range of biological activities .

Mode of Action

Naphthyridines are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Naphthyridines, in general, are known to interact with various biochemical pathways, leading to a variety of downstream effects .

Result of Action

Naphthyridines are known to exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

特性

IUPAC Name |

2,3,4,4a,5,6,7,8a-octahydro-1H-1,7-naphthyridin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h6-7,9H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGHYWQSVZRMPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCNC(=O)C2NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)

![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)

![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)

![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)